N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a biphenyl group, a triazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Biphenyl Group: This can be achieved through Suzuki coupling reactions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized using click chemistry, particularly the Huisgen cycloaddition reaction.
Attachment of the Sulfanylacetamide Moiety: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions might target the triazole ring or the biphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: Used in studies to understand specific biological pathways and mechanisms.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interact with DNA/RNA: By intercalating or binding to specific sequences.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-2-yl)-2-{[4-(phenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The unique combination of the biphenyl group, triazole ring, and sulfanylacetamide moiety in N-(biphenyl-2-yl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C28H23N5OS |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C28H23N5OS/c1-20-11-13-23(14-12-20)33-27(22-15-17-29-18-16-22)31-32-28(33)35-19-26(34)30-25-10-6-5-9-24(25)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,30,34) |
InChI Key |
OFZQVIJHKUEDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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